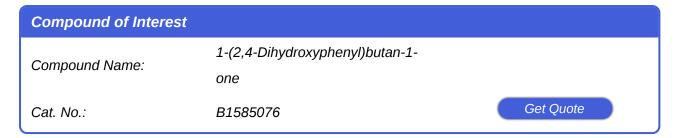


# Technical Guide: Spectroscopic Analysis of 1-(2,4-Dihydroxyphenyl)butan-1-one

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**1-(2,4-Dihydroxyphenyl)butan-1-one**, also known as 4-Butyrylresorcinol, is an aromatic ketone with a chemical structure featuring a resorcinol moiety acylated with a butyryl group.[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the presence of both phenolic hydroxyl and ketone functional groups. [2] Accurate structural elucidation and purity assessment are critical for research and development, making a thorough understanding of its spectroscopic characteristics essential.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(2,4-Dihydroxyphenyl)butan-1-one**. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for its structural confirmation.

Table 1: Compound Identification



Identifier	Value	
IUPAC Name	1-(2,4-dihydroxyphenyl)butan-1-one	
Synonym	4-Butyrylresorcinol[1]	
CAS Number	4390-92-5[1][3][4]	
Molecular Formula	C10H12O3[3][4][5]	
Molecular Weight	180.20 g/mol [1][3][4]	

| InChIKey | IWADIQGGJLCBRK-UHFFFAOYSA-N[1][5] |

## **Spectroscopic Data Summary**

The following sections present the predicted and expected spectroscopic data for **1-(2,4-Dihydroxyphenyl)butan-1-one** based on its known structure and data from analogous compounds.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1] Predicted chemical shifts are provided below.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.0 - 12.0	Broad Singlet	2H	Phenolic -OH
~6.3 - 7.7	Multiplet	3H	Aromatic C-H
~2.9	Triplet	2H	-C(=O)-CH <sub>2</sub> -
~1.6	Sextet	2H	-CH₂-CH₂-CH₃

| ~0.9 | Triplet | 3H | -CH<sub>2</sub>-CH<sub>3</sub> |



Data sourced from predicted values. Actual values may vary based on solvent and experimental conditions.[1]

Table 3: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~205	C=O (Ketone)
~165	Aromatic C-OH
~162	Aromatic C-OH
~133	Aromatic C-H
~114	Aromatic C (quaternary)
~108	Aromatic C-H
~45	-C(=O)-CH <sub>2</sub> -
~20	-CH2-CH2-CH3

|~14 | -CH<sub>2</sub>-CH<sub>3</sub> |

Data sourced from predicted values. Actual values may vary based on solvent and experimental conditions.[1]

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by features of the phenolic hydroxyl groups, the aromatic ring, and the conjugated ketone.

Table 4: Expected Infrared Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Functional Group	Description of Band
3500 - 3200	O-H (Phenol)	Strong, very broad
3100 - 3000	C-H (Aromatic)	Medium to weak
2960 - 2850	C-H (Aliphatic)	Medium
1685 - 1665	C=O (Aromatic Ketone)	Strong, sharp[6]
1610, 1500, 1450	C=C (Aromatic)	Medium to strong, sharp

| ~1260 | C-O (Phenol) | Strong |

Note: The ketone C=O stretch is at a lower wavenumber than a typical saturated ketone (~1715 cm<sup>-1</sup>) due to conjugation with the phenyl ring.[6][7][8]

### Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 5: Predicted High-Resolution Mass Spectrometry Data

m/z	Adduct / Fragment	Formula
181.08592	[M+H] <sup>+</sup>	[C10H13O3] <sup>+</sup>
203.06786	[M+Na]+	[C10H12O3Na]+
180.07864	[M] <sup>+</sup>	[C10H12O3]+
179.07136	[M-H] <sup>-</sup>	[C10H11O3] <sup>-</sup>
137.05973	[M-C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	[C7H5O3] <sup>+</sup>

| 121.02840 | [M-C<sub>3</sub>H<sub>5</sub>O]<sup>+</sup> | [C<sub>7</sub>H<sub>5</sub>O<sub>2</sub>]<sup>+</sup> |

Predicted m/z values for various adducts and likely fragments from alpha-cleavage of the butyl chain. Data sourced from PubChem and typical fragmentation patterns.[1][5]



### **Experimental Protocols**

The following protocols outline standard methodologies for acquiring the spectroscopic data presented above.

### **NMR Data Acquisition**

- Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(2,4-Dihydroxyphenyl)butan-1-one and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred for phenolic compounds to ensure the hydroxyl protons are observable. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9][10][11][12]
- Instrumentation: Utilize a Fourier-transform NMR spectrometer operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition: Acquire a 1D proton spectrum using a standard pulse sequence. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration, especially for quantitative analysis.
- ¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.
- Confirmation of -OH Protons: To unequivocally identify the phenolic hydroxyl proton signals, add one drop of deuterium oxide (D<sub>2</sub>O) to the NMR tube, shake gently, and re-acquire the <sup>1</sup>H NMR spectrum. The -OH peaks will disappear or significantly diminish due to proton-deuterium exchange.

#### **IR Data Acquisition**

Sample Preparation (ATR Method): Place a small amount of the solid 1-(2,4-Dihydroxyphenyl)butan-1-one powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure firm and even contact using the pressure clamp. This method requires minimal sample preparation.



- Sample Preparation (KBr Pellet Method): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Collection: Record the spectrum, typically from 4000 cm<sup>-1</sup> to 600 cm<sup>-1</sup>.[13] Collect a background spectrum of the empty ATR crystal or a pure KBr pellet first, which will be automatically subtracted from the sample spectrum.

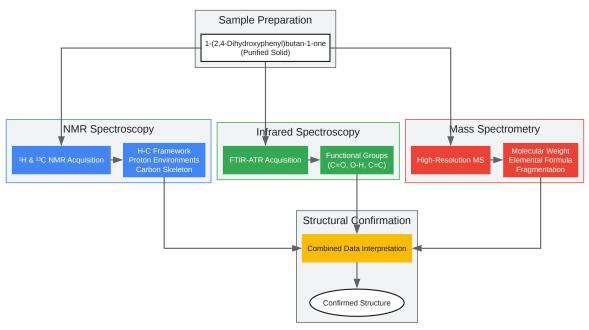
#### **Mass Spectrometry Data Acquisition**

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[14]
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ion source. Electrospray ionization (ESI) is a common and effective soft ionization technique for polar molecules like phenols.[15]
- Ionization: Introduce the sample solution into the ESI source via direct infusion or through an LC system.[16][17] Operate the source in both positive and negative ion modes to detect various adducts (e.g., [M+H]+, [M+Na]+, [M-H]-).[14]
- Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation to observe characteristic fragment ions.

#### **Workflow for Structural Elucidation**

The unambiguous identification of **1-(2,4-Dihydroxyphenyl)butan-1-one** is achieved by integrating data from all three primary spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination provides definitive proof of the molecule's identity and purity. The logical workflow for this process is illustrated below.





Workflow for Spectroscopic Analysis of 1-(2,4-Dihydroxyphenyl)butan-1-one

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Figure 1. Logical workflow for the structural elucidation of **1-(2,4-Dihydroxyphenyl)butan-1-one**.

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